

5,7-dimethoxyflavone comparative safety profile

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Compound Focus: 5,7-Dimethoxyflavone

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Comparative Safety and Toxicity Profile

The table below summarizes the key safety and toxicity findings for 5,7-DMF and its botanical source, *Kaempferia parviflora* (KP), based on current research.

Subject / Model	Substance	Dosage & Duration	Key Safety Findings	Reported Adverse Effects	Citations
Healthy Older Men (Human)	KP extract (std. to 5% 5,7-DMF)	100 mg/day for 30 days	No safety problems or hormone changes were identified.	None reported in the study.	[1]
Rats (Toxicology)	Ethanol KP Extract	60, 120, 240 mg/kg for 60 days	No significant changes in hemoglobin, WBC, or differential count. No negative effects on renal/hepatic function.	None at the tested doses.	[2]

Subject / Model	Substance	Dosage & Duration	Key Safety Findings	Reported Adverse Effects	Citations
Rats (Toxicology)	Ethanol KP Extract	5, 50, 500 mg/kg/day for 6 months	No notable histological changes in organs; hematological parameters were normal.	↓ Body weight, ↑ Triglyceride, ↑ Glucose, ↑ Cholesterol at the 500 mg/kg dose.	[2]
Rats (Toxicology)	Fitnox supplement (contains KP)	1000 mg/kg/day for 90 days	No drug-related toxicity or mortality. No significant changes in hematological, biochemical, or histological parameters.	None reported.	[2]
Mice (Sarcopenia Model)	Isolated 5,7-DMF	25 & 50 mg·kg ⁻¹ ·day ⁻¹ for 8 weeks	Study focused on efficacy; no adverse effects were reported in the methodology.	None reported.	[3]
Mice (Obesity Model)	Isolated 5,7-DMF	25 & 50 mg·kg ⁻¹ ·day ⁻¹ for 8 weeks	Study focused on efficacy; procedures were approved by IACUC.	None reported.	[4]

Detailed Experimental Protocols from Key Studies

For independent verification and to aid in study design, here are the methodologies from pivotal preclinical and clinical research.

- **Study Model:** 18-month-old aged C57BL/6J mice (sarcopenia model) and 4-week-old male C57BL/6J mice on a high-fat diet (sarcopenic obesity model). [3] [4]
- **Dosing Protocol:** 5,7-DMF was administered daily via oral gavage at doses of **25 mg·kg⁻¹·day⁻¹** and **50 mg·kg⁻¹·day⁻¹** for 8 weeks. The compound was suspended in saline. [3] [4]
- **Safety Endpoints:** Body weight was monitored weekly. At termination, blood was collected via cardiac puncture for serum analysis, and key organs (liver, kidney) and tissues (skeletal muscle, adipose) were dissected, weighed, and histologically examined. [3] [4]
- **Key Findings:** No abnormalities in body weight trends or histology in visceral organs were reported in these studies. [3] [4]
- **Study Model:** A small, open-label clinical trial with 13 healthy older men (aged 50-70) experiencing mild sexual dissatisfaction. [1]
- **Dosing Protocol:** A standardized KP extract (5% 5,7-DMF) was administered at **100 mg daily** for 30 days. [1]
- **Safety Endpoints:** The International Index of Erectile Function (IIEF) questionnaire was used. Hormone levels and standard safety indicators were also measured. [1]
- **Key Findings:** The supplement was well-tolerated. **No significant changes in testosterone or other sex hormones** were found, and no safety problems were identified. [1]

Proposed Mechanisms of Action and Safety Advantages

Understanding 5,7-DMF's mechanisms helps contextualize its safety profile, particularly when compared to synthetic pharmaceuticals.

- **Multi-Target Neuroprotective Activity:** In silico and in vivo studies predict that 5,7-DMF acts on multiple targets in the brain, including GABA receptors (GABRA1, GABRG2) and serotonin receptors (5-HT2A, 5-HT2C). This is characteristic of many natural products and may allow for efficacy at lower, safer doses compared to single-target synthetic drugs. [5] [6]

- **Anti-Inflammatory and Mitochondrial Enhancement:** 5,7-DMF has been shown to reduce pro-inflammatory cytokines (TNF- α , IL-6) and enhance mitochondrial function by upregulating PGC-1 α . This mechanism addresses underlying metabolic and inflammatory drivers of disease without the known risks of potent immunosuppressants. [3] [4]
- **Contrast with PDE5 Inhibitors:** Unlike prescription erectile dysfunction drugs like sildenafil (Viagra), which is a potent PDE5 inhibitor associated with rare but serious vision damage, KP extract (containing 5,7-DMF) works through a gentler, multi-factorial process involving nitric oxide production and brain response to stimuli, contributing to a more favorable safety profile. [1]

The diagram below illustrates the core pathways through which 5,7-DMF exerts its effects on muscle and metabolism, which are central to its efficacy and safety profile.

Key Conclusions and Research Gaps

- **Favorable Preclinical and Limited Clinical Safety:** Based on animal studies and initial human trials with KP extract, 5,7-DMF appears to have a wide safety margin. Chronic administration in animals at relatively high doses showed no significant toxicity. [1] [3] [4]
- **Low Bioavailability:** A key consideration is its reportedly low systemic bioavailability (1%-4% in rats), which may limit both its efficacy and potential for systemic toxicity. Its metabolites may contribute to its biological activity. [2]
- **Lack of Direct Human Data for Isolated Compound:** The most significant gap is the absence of controlled clinical trials specifically evaluating the safety of purified 5,7-DMF in humans. Current human data is based on complex KP extracts.
- **Potential for Drug Interactions:** 5,7-DMF is an inhibitor of cytochrome P450 (CYP3As) and the Breast Cancer Resistance Protein (BCRP/ABCG2). This indicates a potential for drug-drug interactions, which requires careful investigation in future development. [7]

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